9-Pohsa

Overview

Description

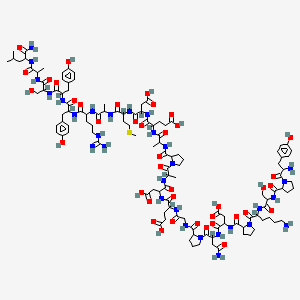

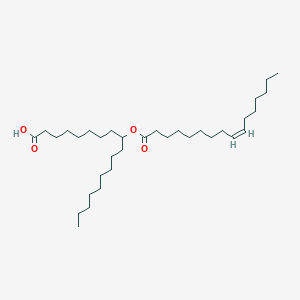

9-Pohsa, also known as 9-POHSA, is a fatty acid ester of hydroxy fatty acids (FAHFAs). It has been shown to have anti-inflammatory effects by inhibiting cytokine production and reducing the expression of IL-1β and IL-6 .

Synthesis Analysis

The synthesis of 9-Pohsa involves the esterification of a hydroxy fatty acid with a fatty acid. The major types of FAHFAs found in healthy human circulation are 9-Pohsa and 9-OAHSA .Molecular Structure Analysis

The molecular formula of 9-Pohsa is C34H64O4, and it has a molecular weight of 536.87 . The structure consists of a fatty acid (palmitoleic acid) esterified at the 9-position of hydroxy stearic acid .Chemical Reactions Analysis

9-Pohsa shows anti-inflammatory effects via inhibiting cytokine production and reducing the expression of IL-1β and IL-6 . It has been studied for its potential to reduce inflammation-related indicators in liver cells induced by LPS .Scientific Research Applications

Correlation with Cardiovascular Biomarkers

9-PAHSA, identified as a major endogenous fatty acid ester of hydroxy fatty acids (FAHFAs) in healthy human circulation, shows correlations with various cardiovascular-related biomarkers. It has a strong positive correlation with another FAHFA, 9-OAHSA, and is negatively correlated with fasting blood glucose, S-adenosyl-l-homocysteine (SAH), and trimethylamine N-oxide (TMAO). Additionally, 9-PAHSA positively correlates with l-carnitine and demonstrates anti-inflammatory effects, which could indicate potential cardiovascular protection (Dongoran et al., 2020).

Insulin Sensitizing Effect in Obese Mice

Long-term intake of 9-PAHSA has shown favorable effects on basal metabolism and insulin sensitivity in mice fed an obesogenic diet. This suggests a potential therapeutic application for obesity and diabetes-related conditions (Benlebna et al., 2020).

Improvement in Cardiovascular Complications in Diabetic Mice

9-PAHSA has been found to ameliorate cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. This suggests its potential in treating diabetic cardiovascular disease (Wang et al., 2021).

Effect on Cognitive Dysfunction in Diabetic Mice

9-PAHSA has shown potential in attenuating cognitive impairment associated with diabetes mellitus in mice. This effect may be related to alterations in REST/NRSF and BDNF expression in the frontal cortex, indicating its relevance in neurodegenerative conditions related to diabetes (Wen et al., 2020).

Prevention of Mitochondrial Dysfunction in Steatotic Hepatocytes

9-PAHSA has been shown to prevent mitochondrial dysfunction and increase the viability of steatotic hepatocytes, indicating a potential therapeutic role in nonalcoholic fatty liver disease (NAFLD) (Schultz Moreira et al., 2020).

Mechanism of Action

properties

IUPAC Name |

9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXRHEIVUHPWLL-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214233 | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1481636-43-4 | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)